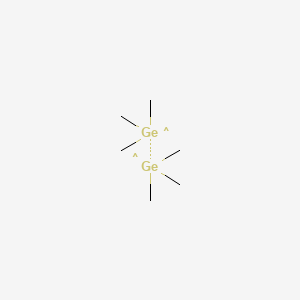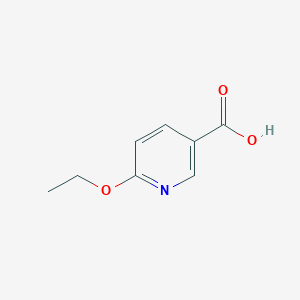
3,5-Dichlorophenyldiazonium tetrafluoroborate
概要
説明
3,5-Dichlorophenyldiazonium tetrafluoroborate is a highly reactive organic compound widely used in various scientific research applications. It is a diazonium salt composed of a 3,5-dichlorophenyl group attached to a diazonium ion. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable tool in the fields of chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichlorophenyldiazonium tetrafluoroborate can be synthesized through the diazotization of 3,5-dichloroaniline. The process involves treating 3,5-dichloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction is typically carried out in an aqueous medium, and the resulting diazonium salt is then precipitated as the tetrafluoroborate salt by adding tetrafluoroboric acid (HBF4) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3,5-Dichlorophenyldiazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3,5-dichloroaniline.
Coupling Reactions: It can undergo coupling reactions with phenols and amines to form azo compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, cyanides, and thiols. The reactions are typically carried out in the presence of a catalyst or under acidic conditions.
Reduction: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Coupling: The reactions are often performed in alkaline or neutral conditions with phenols or amines as coupling partners
Major Products Formed
科学的研究の応用
3,5-Dichlorophenyldiazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reactant in electron transfer chemistry, microwave-accelerated cross-coupling reactions, and Sandmeyer bromination for the preparation of bromobenzene derivatives
Catalysis: The compound acts as a catalyst in various reactions, including catalytic thiocyanation in the presence of copper salts and electrochemical reduction
Biochemical Studies: Due to its unique properties, it is employed in biochemical and physiological studies to investigate reaction mechanisms and molecular interactions.
作用機序
The mechanism of action of 3,5-Dichlorophenyldiazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in substitution and coupling reactions, forming stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Nitrobenzenediazonium tetrafluoroborate
- Diphenyliodonium chloride
Uniqueness
Compared to similar compounds, 3,5-Dichlorophenyldiazonium tetrafluoroborate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and selectivity in certain reactions. This structural feature allows it to participate in a broader range of chemical transformations and makes it a valuable tool in synthetic chemistry .
特性
IUPAC Name |
3,5-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOZXRITFTBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431245 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-67-4 | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorophenyldiazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)





![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
